molecular formula C26H26N4O3 B2433484 5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923226-81-7

5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2433484
CAS No.: 923226-81-7
M. Wt: 442.519
InChI Key: IZZLJFPWWDPODL-UHFFFAOYSA-N
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Description

5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that features a pyrazolo[4,3-c]pyridin-3-one core structure

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-33-15-7-13-28-17-22(25(31)29-14-12-19-8-5-6-9-20(19)16-29)24-23(18-28)26(32)30(27-24)21-10-3-2-4-11-21/h2-6,8-11,17-18H,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZLJFPWWDPODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multicomponent reactions that allow for the efficient assembly of its complex structure. One common approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic methodologies that prioritize atom economy, selectivity, and yield. Multicomponent reactions (MCRs) are particularly advantageous in this context, as they improve the efficiency of the synthesis process by combining multiple reactants in a single reaction vessel .

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypropyl side chain, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: NaH, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of a pyrazolo[4,3-c]pyridin-3-one core with a tetrahydroisoquinoline moiety and a methoxypropyl side chain.

Biological Activity

5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-c]pyridine core structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is C25H31N5OC_{25}H_{31}N_5O with a molecular weight of approximately 417.253 daltons. The presence of the methoxypropyl and tetrahydroisoquinoline moieties suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated effective cytotoxicity against human cancer cells while sparing normal cells.
  • Mechanisms of Action : The anticancer activity is believed to involve the induction of apoptosis through the activation of caspases (caspase-3 and caspase-9). This mechanism is crucial for triggering programmed cell death in cancerous cells.
CompoundCell LineIC50 (µM)Mechanism
5-(3-methoxypropyl)-...BxPC-3 (Pancreatic)1.5Apoptosis via caspase activation
5-(3-methoxypropyl)-...PC-3 (Prostate)2.0Inhibition of mTOR pathway

Inhibition of Key Signaling Pathways

The compound has been studied for its ability to inhibit critical signaling pathways involved in cancer progression:

  • AKT/mTOR Pathway : Similar compounds have been shown to inhibit the AKT/mTOR signaling pathway, which is pivotal in regulating cell growth and survival.
  • Bruton’s Tyrosine Kinase (BTK) : Inhibitors targeting BTK have demonstrated enhanced apoptosis in various cancer models, suggesting that this compound might share similar properties.

Research Findings and Case Studies

  • In Vitro Studies : A study reported that derivatives of pyrazolo[4,3-c]pyridine exhibited significant cytotoxic effects on cancer cell lines such as BxPC-3 and PC-3. The mechanism involved mitochondrial membrane permeabilization and subsequent caspase activation .
  • In Vivo Models : Animal studies using xenograft models have shown that the compound can significantly reduce tumor size when administered in conjunction with established chemotherapeutics like 5-fluorouracil (5-FU), indicating a potential for synergistic effects .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent .

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